3-Iodo-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-Iodo-6-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3F3INO. It is a derivative of pyridine, featuring both iodine and trifluoromethyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-(trifluoromethyl)pyridin-2-ol typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method includes the use of trifluoromethylation reagents and iodination reactions. For instance, starting with a pyridine derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions . Subsequently, iodination can be achieved using iodine or iodine monochloride (ICl) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium fluoride (KF) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or fluoro derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Iodo-6-(trifluoromethyl)pyridin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-6-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridin-2-ol: Similar in structure but lacks the iodine atom, affecting its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine, leading to different chemical properties and uses.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with distinct reactivity due to the presence of multiple fluorine atoms.
Uniqueness: 3-Iodo-6-(trifluoromethyl)pyridin-2-ol is unique due to the combination of iodine and trifluoromethyl groups, which impart specific chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .
Properties
IUPAC Name |
3-iodo-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)4-2-1-3(10)5(12)11-4/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUADYQOARPRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206597-55-8 | |
Record name | 3-iodo-6-(trifluoromethyl)pyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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